Diethyl 2,5-dibromothiophene-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,5-dibromothiophene-3,4-dicarboxylate is an organic compound with the molecular formula C10H10Br2O4S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,5-dibromothiophene-3,4-dicarboxylate can be synthesized through the bromination of diethyl thiophene-3,4-dicarboxylate. The reaction typically involves the use of bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiophene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-dibromothiophene-3,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include diethyl 2,5-diaminothiophene-3,4-dicarboxylate and other substituted derivatives.
Oxidation and Reduction: Products include various oxidized or reduced thiophene derivatives.
Scientific Research Applications
Diethyl 2,5-dibromothiophene-3,4-dicarboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Derivatives of this compound have been investigated for their potential anticancer and antimicrobial activities
Mechanism of Action
The mechanism of action of diethyl 2,5-dibromothiophene-3,4-dicarboxylate and its derivatives involves interactions with biological targets such as enzymes and receptors. For example, some derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation. The bromine atoms and the thiophene ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate: A derivative with amino groups instead of bromine atoms, known for its anticancer and antimicrobial properties.
Diethyl 2,5-dimethylthiophene-3,4-dicarboxylate: A derivative with methyl groups, used in organic synthesis and materials science.
Uniqueness
Diethyl 2,5-dibromothiophene-3,4-dicarboxylate is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various thiophene-based compounds with diverse applications .
Properties
Molecular Formula |
C10H10Br2O4S |
---|---|
Molecular Weight |
386.06 g/mol |
IUPAC Name |
diethyl 2,5-dibromothiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C10H10Br2O4S/c1-3-15-9(13)5-6(10(14)16-4-2)8(12)17-7(5)11/h3-4H2,1-2H3 |
InChI Key |
LZAWRJAMRCQDPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C(=O)OCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.